An In-Depth Technical Guide to (S)-4-Benzyloxy-1,3-butanediol: A Chiral Building Block for Advanced Synthesis
An In-Depth Technical Guide to (S)-4-Benzyloxy-1,3-butanediol: A Chiral Building Block for Advanced Synthesis
(S)-4-Benzyloxy-1,3-butanediol , with CAS number 85418-23-1, is a valuable chiral intermediate in the field of organic synthesis and pharmaceutical development.[1][2] Its unique structural features, including a stereodefined secondary alcohol and a versatile primary alcohol, make it a crucial component in the enantioselective synthesis of complex bioactive molecules.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and handling for researchers, scientists, and professionals in drug development.
Core Chemical and Physical Properties
(S)-4-Benzyloxy-1,3-butanediol, also known as (3S)-4-phenylmethoxybutane-1,3-diol, is a colorless or slightly yellow clear liquid.[1] The presence of the benzyloxy group enhances its reactivity and solubility in common organic solvents, making it a highly adaptable intermediate for a variety of chemical transformations.[1][2]
| Property | Value | Source(s) |
| CAS Number | 85418-23-1 | [1] |
| Molecular Formula | C₁₁H₁₆O₃ | [1] |
| Molecular Weight | 196.25 g/mol | [1] |
| Appearance | Colorless or slightly yellow clear liquid | [1] |
| Boiling Point | 141 °C / 0.5 mmHg | [1][3] |
| Refractive Index | n20/D = 1.53 | [1][3] |
| Optical Rotation | [α]20/D = -7 to -13° (c=1 in Methanol) | [1] |
| Purity | ≥ 98% (Chiral Purity) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Synthesis and Purification: A Conceptual Framework
The synthesis of enantiomerically pure (S)-4-Benzyloxy-1,3-butanediol requires a stereoselective approach. While specific proprietary methods may vary, a common strategy involves the use of a chiral starting material derived from the chiral pool. For instance, a synthesis could conceptually start from an enantiopure C4 building block like (S)-malic acid or a related derivative.
A representative, though not specific, synthetic approach for a related benzyloxy-alcohol involves the selective protection of one hydroxyl group in a diol.[4] For the synthesis of (S)-4-Benzyloxy-1,3-butanediol, a key step would be the stereoselective reduction of a corresponding ketone or the opening of a chiral epoxide.
Conceptual Synthetic Workflow
The following diagram illustrates a generalized workflow for synthesizing a chiral diol, emphasizing the critical stages of stereocontrol and purification.
Caption: Generalized workflow for chiral diol synthesis.
Step-by-Step General Protocol for Benzyl Protection of a Diol
This protocol is adapted from the synthesis of 4-benzyloxybutanol and illustrates the general principles of benzyl ether formation.[4]
-
Dissolution: Dissolve the starting diol (e.g., 1,3-butanediol) and benzyl bromide in a suitable dry solvent like tetrahydrofuran (THF) in a flask.[4]
-
Cooling: Cool the solution to 0°C using an ice bath to control the reaction's exothermicity.[4]
-
Base Addition: Add a strong base, such as potassium tert-butoxide, portion-wise while vigorously stirring.[4] The base deprotonates the more accessible hydroxyl group, which then acts as a nucleophile, attacking the benzyl bromide in a Williamson ether synthesis. Maintaining a low temperature is crucial to prevent side reactions.[4]
-
Quenching: After the reaction is complete, quench it by adding a dilute acid (e.g., 1 N HCl).[4]
-
Extraction: Extract the product into an organic solvent like diethyl ether. This separates the desired organic product from the aqueous layer containing salts and other water-soluble impurities.[4]
-
Washing and Drying: Wash the organic layer with water and brine to remove residual impurities, then dry it over an anhydrous salt like sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the resulting oil by vacuum distillation to obtain the pure product.[4]
Characterization and Quality Control
To ensure the suitability of (S)-4-Benzyloxy-1,3-butanediol for its intended applications, particularly in pharmaceutical synthesis, rigorous analytical characterization is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess purity. The spectra should be consistent with the expected arrangement of protons and carbons.
-
Gas Chromatography (GC): GC is employed to determine the chemical purity of the compound, with typical specifications being >96-98%.[1][5]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most critical technique for determining the enantiomeric excess (e.e.) of the compound. A high chiral purity (typically ≥98%) is necessary for its use in asymmetric synthesis.[1]
-
Optical Rotation: The specific rotation is measured using a polarimeter and serves as a key indicator of the enantiomeric identity and purity.[1]
Applications in Drug Development and Organic Synthesis
(S)-4-Benzyloxy-1,3-butanediol is a quintessential chiral building block, a term used for enantiomerically pure compounds that serve as starting materials for the synthesis of more complex chiral molecules.[1][6] Its utility stems from its bifunctional nature, possessing two distinct hydroxyl groups that can be manipulated selectively.
-
Pharmaceutical Intermediary: It is a key intermediate in the synthesis of various pharmaceuticals.[1][2] The defined stereochemistry at the C3 position is transferred to the final active pharmaceutical ingredient (API), which is often critical for its biological activity and safety profile.
-
Versatile Synthetic Intermediate: The primary alcohol at the C1 position and the secondary alcohol at the C3 position exhibit different reactivities. This allows for selective protection, activation, or modification, enabling the construction of complex molecular architectures. The benzyl group serves as a robust protecting group for the C4 hydroxyl function, which can be readily removed under standard hydrogenolysis conditions at a later synthetic stage.
-
Specialty Chemicals: Beyond pharmaceuticals, it is used in the synthesis of specialty chemicals and agrochemicals where stereochemistry is important for efficacy.[1]
Role as a Versatile Synthetic Intermediate
The diagram below illustrates the synthetic options available from (S)-4-Benzyloxy-1,3-butanediol, highlighting its role as a versatile node in complex synthesis.
Caption: Synthetic utility of (S)-4-Benzyloxy-1,3-butanediol.
Safety, Handling, and Storage
While a specific safety data sheet for the (S)-enantiomer should always be consulted, general GHS hazard statements for this compound include warnings for being harmful if swallowed and causing skin and eye irritation.[7]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat, should be worn during handling.[8][9]
-
Handling: Avoid contact with skin, eyes, and clothing.[10][11] Do not ingest or inhale.[11] Use in a well-ventilated area or under a chemical fume hood.
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C, as recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
(S)-4-Benzyloxy-1,3-butanediol is a high-value chiral intermediate with significant applications in pharmaceutical and chemical research. Its well-defined stereochemistry and versatile functional groups provide a reliable platform for the enantioselective synthesis of complex target molecules. A thorough understanding of its properties, handling requirements, and synthetic potential is essential for any researcher or drug development professional seeking to leverage this powerful building block.
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Synthesis of A. 4-Benzyloxybutanol. PrepChem.com. [Link]
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Safety Data Sheet: 1,4-Butanediol. Carl ROTH. [Link]
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The Many Applications of 1,4-Butanediol: A Key Role in Modern Industry. Zoran. [Link]
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(S)-4-Benzyloxy-13-Butanediol 96.0%(GC). PureSynth. [Link]
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1,3-Butanediol. Wikipedia. [Link]
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1,3-Butanediol: The Versatile Organic Compound. Oreate AI Blog. [Link]
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1,3-Butanediol. NIST WebBook. [Link]
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